N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine is a complex organic compound that features a naphthalene ring substituted with a methoxy group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine typically involves the reaction of 4-methoxynaphthalene with a suitable ethanamine derivative under controlled conditions. One common method involves the use of a Schiff base reduction route, where the naphthalene derivative is reacted with an amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound likely binds to the colchicine site of tubulin, disrupting microtubule dynamics .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler naphthalene derivative with similar structural features.
4-Methoxy-1-naphthol: Another naphthalene derivative with a hydroxyl group instead of an ethanamine chain.
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine is unique due to its combination of methoxy and ethanamine functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-(2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-23-20-10-6-3-7-16(20)13-14-22-15-17-11-12-21(24-2)19-9-5-4-8-18(17)19/h3-12,22H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUXMPBNNGXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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